3-Chloro-4'-fluorobenzophenone
Overview
Description
3-Chloro-4’-fluorobenzophenone is a chemical compound with the molecular formula C13H8ClFO . It is also known by other names such as (4-Chlorophenyl) (4-fluorophenyl)methanone .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, 4-chloro-4’-fluorobenzophenone was synthesized using a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride, fluorobenzene, and an AgCl3 catalyst . Vacuum distillation was used to obtain the product .Molecular Structure Analysis
The molecular structure of 3-Chloro-4’-fluorobenzophenone consists of a benzene ring attached to a carbonyl group (C=O), which is further attached to another benzene ring. One of the benzene rings has a chlorine atom substituted at the 3rd position and the other benzene ring has a fluorine atom substituted at the 4th position .Physical And Chemical Properties Analysis
The average mass of 3-Chloro-4’-fluorobenzophenone is 234.653 Da and its monoisotopic mass is 234.024765 Da .Scientific Research Applications
Synthesis and Spectral Analysis
3-Chloro-4'-fluorobenzophenone has been used in the synthesis of complex organic compounds. For example, Satheeshkumar et al. (2017) synthesized compounds from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, analyzing their molecular geometry and chemical reactivity using spectroscopy and quantum chemical studies (Satheeshkumar et al., 2017).
Vibrational Spectroscopy
The compound has been studied using vibrational spectroscopy techniques. Chaitanya et al. (2011) used FT-Raman and FT-IR spectra to analyze 2-chloro-4-fluorobenzophenone, determining its molecular geometries and vibrational frequencies. This study provided insight into its thermodynamic properties at different temperatures (Chaitanya et al., 2011).
Polymer Synthesis
In polymer chemistry, 3-Chloro-4'-fluorobenzophenone is used as a building block. Ghassemi et al. (2004) synthesized rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics using this compound. They investigated its sulfonation and subsequent copolymerization, leading to the creation of flexible, transparent films with potential applications in membrane technologies (Ghassemi et al., 2004).
Anaerobic Transformation Studies
In environmental chemistry, fluorinated analogues of 3-Chloro-4'-fluorobenzophenone are used to study transformation processes. Genthner et al. (1989) utilized isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, enhancing understanding of microbial degradation pathways in environmental systems (Genthner et al., 1989).
Intermolecular Interaction Analysis
The compound is also instrumental in studying intermolecular interactions. Shukla et al. (2014) synthesized and characterized 1,2,4-triazole derivatives, including a fluoro derivative using 3-Chloro-4'-fluorobenzophenone. They explored the nature and energetics of various intermolecular interactions, such as lp⋯π interactions, contributing significantly to our understanding of molecular behavior (Shukla et al., 2014).
Fluorescent Sensor Development
In the field of sensor development, this compound has been used to create sensitive and selective fluorescent sensors. Ye et al. (2014) developed a fluorogenic chemosensor based on o-aminophenol and 3-Chloro-4'-fluorobenzophenone, which showed high selectivity and sensitivity towards certain metal ions. This work demonstrates the potential of 3-Chloro-4'-fluorobenzophenone in creating advanced sensing materials (Ye et al., 2014).
Safety And Hazards
3-Chloro-4’-fluorobenzophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment and good ventilation is recommended when handling this chemical .
Future Directions
While specific future directions for 3-Chloro-4’-fluorobenzophenone are not mentioned in the available literature, benzophenones and their derivatives are of interest in various fields of study due to their photochemical properties . They are often used in the study of photophysics and photochemistry .
properties
IUPAC Name |
(3-chlorophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVJTJNBKASBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630657 | |
Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-fluorobenzophenone | |
CAS RN |
2192-35-0 | |
Record name | (3-Chlorophenyl)(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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